(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Description
Properties
IUPAC Name |
(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c16-12-14(13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-5,16H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJLUEHXVHEMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO)C3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624487 | |
| Record name | (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51510-00-0 | |
| Record name | (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Addition to 1,4-Cyclohexanedione Monoethylene Acetal
The most direct and well-documented route to (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol involves the nucleophilic addition of phenylmagnesium bromide to 1,4-cyclohexanedione monoethylene acetal, followed by workup and purification.
-
- In an inert atmosphere (argon), 1,4-cyclohexanedione monoethylene acetal is dissolved in tetrahydrofuran.
- At 0 °C, phenylmagnesium bromide (a Grignard reagent) is added dropwise.
- The reaction mixture is stirred overnight at room temperature.
- The reaction is quenched with saturated ammonium chloride solution.
- The organic layer is extracted with ethyl acetate, dried over sodium sulfate, filtered, and concentrated.
- The crude product is purified by flash chromatography using a mixture of ethyl acetate and petroleum ether.
- The isolated yield is approximately 70%, producing the target compound as a white solid with a melting point of 98–100 °C.
-
- Mass spectrometry confirms the molecular ion consistent with loss of hydroxyl ([M–OH]+ = 217.27).
- The product’s ^1H NMR data matches literature values, confirming structure.
This method is cited in a peer-reviewed article detailing the synthesis as part of a study on analgesic compounds and related spirocyclic amines.
Alternative Synthetic Approaches and Related Spirocyclic Alcohols
While the direct Grignard addition is the primary method for synthesizing (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol, related spirocyclic alcohols such as (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol have been prepared using acid-catalyzed ketalization and reduction steps:
-
- Ethyl 4-oxocyclohexane-1-carboxylate is reacted with ethylene glycol in the presence of p-toluenesulfonic acid monohydrate in anhydrous toluene.
- The reaction is stirred overnight at room temperature.
- The product, an ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, is isolated by extraction and flash chromatography with yields around 87%.
-
- The ester is reduced to the corresponding (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol using sodium borohydride or other hydride reagents.
- The product is obtained in high purity and yield (up to 99%) without requiring further purification.
This approach illustrates the general strategy of forming the spiro acetal ring followed by functional group transformations to access various spirocyclic alcohols structurally related to the phenyl derivative.
Summary Table of Key Preparation Data
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1,4-Cyclohexanedione monoethylene acetal | Phenylmagnesium bromide, THF, 0 °C to RT | (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | 70 | Purified by flash chromatography |
| 2 | Ethyl 4-oxocyclohexane-1-carboxylate | Ethylene glycol, p-toluenesulfonic acid, toluene, RT overnight | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 87 | Acetal formation |
| 3 | Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | NaBH4 or hydride reagent, reduction | (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | 99 | High purity, no further purification |
Chemical Reactions Analysis
Types of Reactions
(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce various alcohol derivatives.
Scientific Research Applications
(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol involves its interaction with specific molecular targets. The phenyl group and the dioxaspirodecane ring system allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the spiro ring, impacting reactivity, solubility, and bioactivity.
Table 1: Comparative Analysis of Structural Analogs
Biological Activity
(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol is a compound with potential biological activity that has garnered attention in medicinal chemistry. Its structural characteristics suggest possible interactions with biological systems, making it a candidate for various therapeutic applications.
The molecular formula of (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol is , with a molecular weight of 262.34 g/mol. The compound features a spirocyclic structure that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H22O4 |
| Molecular Weight | 262.34 g/mol |
| IUPAC Name | (8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol |
| InChI Key | Not available |
Biological Activity
The biological activity of (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol has been explored in various studies, highlighting its potential as an anti-inflammatory and neuroprotective agent.
Anti-inflammatory Activity
Research indicates that derivatives of dioxaspiro compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases .
Neuroprotective Effects
In vitro studies have suggested that (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol may protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in disease progression .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the pharmacological effects of related compounds:
-
Study on Anti-inflammatory Properties :
- Objective : To assess the anti-inflammatory effects of dioxaspiro derivatives.
- Method : In vivo models were used to evaluate cytokine levels post-treatment.
- Findings : Significant reduction in TNF-alpha and IL-6 levels was observed, indicating strong anti-inflammatory activity.
- Neuroprotection Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
